molecular formula C28H23NO4 B1337232 Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid CAS No. 507472-11-9

Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid

Cat. No. B1337232
M. Wt: 437.5 g/mol
InChI Key: WMWTTXWFWZKELH-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid is a derivative of amino acid that is widely used in the field of chemistry and biochemistry. The compound is a chiral molecule that can exist in two enantiomers. It is a solid substance with a molecular weight of 437.49 .


Molecular Structure Analysis

The molecular formula of Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid is C28H23NO4 . The InChI string is 1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) .


Physical And Chemical Properties Analysis

Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid is a solid substance . It has a molecular weight of 437.49 .

Scientific Research Applications

Self-Assembly and Material Fabrication

Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid, alongside other Fmoc-modified amino acids and short peptides, exhibits significant self-assembly properties. These materials have been extensively studied for their potential in various applications, thanks to the inherent hydrophobicity and aromaticity provided by the Fmoc moiety. This ability to self-organize is crucial for developing materials with specific functionalities, such as cell cultivation platforms, bio-templating agents, and components in drug delivery systems. The self-assembly feature is a result of the delicate balance between hydrophobic interactions facilitated by the Fmoc group and the bio-inspired design of the amino acid itself, making it a valuable building block for creating functional materials in a bio-inspired manner (Tao et al., 2016).

Peptide Synthesis and Peptidomimetic Chemistry

Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid also plays a vital role in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) where the Fmoc group serves as a temporary protection for amino acids. This strategy has been instrumental in the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins. The versatility of Fmoc SPPS methodology, enhanced by the development of various solid supports, linkages, and protecting groups, has opened new avenues in bioorganic chemistry. The orthogonal nature of Fmoc chemistry allows for the synthesis under a wide range of conditions, providing unique opportunities for the creation of complex peptide structures (Fields & Noble, 2009).

Enantiomeric Purity and Chiral Separation

The significance of Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid extends to the realm of chiral separation, highlighting its importance in pharmaceutical chemistry and biochemistry. Techniques for the enantiomeric separation of N-Fmoc protected α-amino acids, using various chromatographic methods, underscore the necessity of determining enantiopurity in compounds of pharmaceutical interest. These separations are crucial for the development of drugs and biochemicals, where the optical purity of compounds can significantly affect their efficacy and safety (Li et al., 2005).

Hydrogelation and Biomedical Applications

Furthermore, Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid's derivatives find applications in the formation of supramolecular gels, particularly hydrogels based on Fmoc-functionalized amino acids. These materials are gaining traction in the biomedical field due to their biocompatible and biodegradable properties. The hydrogels exhibit antimicrobial activities, making them potential candidates for biomedical applications, including drug delivery systems and tissue engineering scaffolds. The ability to form gels underpins the material's versatility and opens up new pathways for its use in creating scaffolds that can support cell growth and drug release mechanisms (Croitoriu et al., 2021).

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed .

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWTTXWFWZKELH-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427503
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid

CAS RN

507472-11-9
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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